Product packaging for 4-(methylsulfanyl)-1H-pyrazol-5-amine(Cat. No.:CAS No. 1249616-13-4)

4-(methylsulfanyl)-1H-pyrazol-5-amine

Cat. No.: B2927377
CAS No.: 1249616-13-4
M. Wt: 129.18
InChI Key: MHSNHSVOPUBWGL-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-1H-pyrazol-5-amine (CAS 1249616-13-4) is a high-purity chemical compound with the molecular formula C 4 H 7 N 3 S and a molecular weight of 129.19 g/mol . This compound belongs to the important class of 5-aminopyrazoles, which are widely recognized as valuable heterocyclic building blocks in medicinal and agrochemical research . These compounds serve as key precursors for the synthesis of a diverse array of fused N-heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common scaffolds in drug discovery . Its specific molecular structure features a methylsulfanyl (also known as methylthio) group at the 4-position, which can be further functionalized. For instance, recent methodologies have been developed for the metal-free, direct C4-sulfenylation of similar pyrazol-5-amine structures in water, highlighting the potential of this compound for green chemical transformations and the construction of complex aryl sulfide derivatives . Such aryl sulfide-containing pyrazoles are of significant interest due to their presence in biologically active molecules . Furthermore, 5-aminopyrazole cores are integral in the development of novel antibacterial agents. Research on pyrazole amide derivatives has demonstrated potential efficacy against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, a major concern in antibiotic resistance . This compound is provided strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3S B2927377 4-(methylsulfanyl)-1H-pyrazol-5-amine CAS No. 1249616-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanyl-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSNHSVOPUBWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249616-13-4
Record name 4-(methylsulfanyl)-1H-pyrazol-5-amine
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Synthetic Methodologies for 4 Methylsulfanyl 1h Pyrazol 5 Amine and Its Analogs

Direct Synthesis Approaches to 4-(methylsulfanyl)-1H-pyrazol-5-amine

While specific literature detailing a one-step synthesis of this compound is not extensively documented, its formation can be achieved through established pyrazole (B372694) synthesis routes using appropriately substituted precursors. A highly plausible method involves the reaction of a three-carbon synthon bearing the required methylsulfanyl group with hydrazine (B178648). For instance, the cyclization of a precursor like 2-(methylsulfanyl)-3-oxopropanenitrile or a derivative of 3,3-bis(methylthio)acrylonitrile (B8791894) with hydrazine hydrate (B1144303) would directly yield the target heterocycle. The choice of precursor is critical and dictates the final substitution pattern on the pyrazole ring.

Precursor-Based Synthesis of 5-Aminopyrazoles with Alkylthio Substituents

The synthesis of the 5-aminopyrazole core is well-established, with several reliable methods utilizing open-chain precursors. These methods can be adapted to produce analogs with alkylthio substituents by selecting the appropriate starting materials.

One of the most versatile and widely used methods for constructing the 5-aminopyrazole ring system is the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org The reaction proceeds through a two-step sequence: an initial nucleophilic attack by a nitrogen atom of the hydrazine on the carbonyl carbon of the β-ketonitrile forms a hydrazone intermediate. nih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after dehydration. nih.govchim.it This method's robustness allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine. beilstein-journals.org To obtain a 4-(methylsulfanyl) substituent, a β-ketonitrile containing a methylsulfanyl group at the α-position, such as 2-(methylsulfanyl)-3-oxopropanenitrile, would be the required precursor.

Precursor (β-Ketonitrile)HydrazineResulting 5-Aminopyrazole
BenzoylacetonitrileHydrazine hydrate5-Amino-3-phenyl-1H-pyrazole
α-CyanoacetophenonePhenylhydrazine5-Amino-1,3-diphenyl-1H-pyrazole
4-Cyano-3-oxotetrahydrothiopheneAlkyl/Aryl hydrazines2-Alkyl/Aryl-3-aminothieno[3,4-c]pyrazole nih.gov
2-(Methylsulfanyl)-3-oxopropanenitrileHydrazine hydrateThis compound

This table illustrates the versatility of the β-ketonitrile condensation method for synthesizing various 5-aminopyrazole derivatives.

An alternative major pathway to 5-aminopyrazoles involves the condensation of hydrazines with α,β-unsaturated nitriles. chim.it This reaction typically proceeds via a Michael addition of the hydrazine to the electron-deficient double bond of the nitrile, followed by cyclization and tautomerization to yield the aromatic pyrazole ring. The substitution pattern of the final product is dependent on the leaving groups present on the α,β-unsaturated nitrile precursor. For example, reacting alkylhydrazines with 2-cyano-3-ethoxythiocrotonamide can yield 4-thiocarbamoyl-5-aminopyrazoles. researchgate.net

Ketene (B1206846) dithioacetals are particularly effective precursors for the synthesis of pyrazoles bearing an alkylthio substituent. tandfonline.com These substrates, often derivatives of 2-cyano-3,3-bis(methylthio)acrylonitrile, provide a direct route to pyrazoles with a methylsulfanyl group at position 3 or 5, depending on the cyclization regiochemistry. The reaction with a hydrazine involves an initial nucleophilic attack on one of the vinylic carbons, leading to the displacement of one of the methylthio groups as a methanethiolate (B1210775) leaving group. tandfonline.comresearchgate.net The resulting intermediate then undergoes intramolecular cyclization onto the nitrile group to form the 5-aminopyrazole ring. tandfonline.com This chemo- and regioselective method is highly efficient for creating polysubstituted pyrazoles. tandfonline.comresearchgate.net For instance, the reaction of [bis(methylthio)methylidene]-malononitrile with substituted amidrazones has been shown to produce 5-amino-4-cyano-3-(methylsulfanyl)pyrazoles in good yields. helsinki.fi

Precursor (Ketene Dithioacetal)Hydrazine DerivativeResulting Pyrazole Product
2-Aroyl-3,3-bis(methylthio)acrylonitrilePhenylhydrazine1-Aryl-5-aroyl-4-cyano-3-(methylsulfanyl)pyrazole
[Bis(methylthio)methylidene]-malononitrileN-Arylbenzamidrazones5-Amino-4-cyano-1-(aryl(phenylimino)methyl)-3-(methylsulfanyl)pyrazole helsinki.fi
2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrilePhenylhydrazine hydrochloride5-(1-Methyl-1H-indol-3-yl)-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carbonitrile tandfonline.com

This table provides examples of ketene dithioacetals used in the synthesis of pyrazoles containing a methylsulfanyl group.

One-Pot and Multicomponent Reaction Strategies

Modern synthetic chemistry often favors one-pot and multicomponent reactions (MCRs) for their efficiency, reduced waste, and ability to rapidly generate molecular complexity from simple starting materials.

Cyclocondensation reactions are fundamental to the synthesis of heterocyclic compounds, including 5-aminopyrazoles. These reactions can be integrated into multicomponent domino sequences to build complex molecular architectures in a single operation. beilstein-journals.org For example, the formation of a 5-aminopyrazole from a β-ketonitrile and a hydrazine can be the initial step in a sequence that leads to fused heterocyclic systems like pyrazolo[3,4-b]pyridines. nih.gov In some reported syntheses, a β-ketonitrile, a hydrazine, and an aldehyde react in a one-pot process, where the initially formed 5-aminopyrazole subsequently reacts with the aldehyde to form the fused pyridine (B92270) ring. beilstein-journals.orgnih.gov An unusual domino synthesis of dihydropyrazolo[3,4-b]pyridine-5-nitriles was reported from the reaction of β-ketonitriles and hydrazines in ethanol (B145695) with catalytic nitric acid, which was proposed to involve an in situ oxidation of ethanol to acetaldehyde, turning the reaction into a multicomponent assembly. nih.gov These strategies highlight how the fundamental cyclocondensation to form the aminopyrazole ring can be harnessed within more complex, efficient one-pot procedures.

Sequential Condensation/Reduction Protocols

The synthesis of 5-aminopyrazole derivatives can be effectively achieved through sequential protocols that typically involve an initial condensation reaction to form the pyrazole core, followed by a reduction step to install the desired amine functionality. This two-step approach is versatile and allows for the introduction of various substituents.

One common strategy involves the cyclocondensation of a precursor with a hydrazine to form a nitro-substituted pyrazole. afinitica.com This intermediate is then subjected to a reduction, frequently through catalytic hydrogenation, to convert the nitro group into a primary amine. For example, 1-(4-nitrophenyl)-1H-pyrazoles can be reduced to the corresponding anilines using a Palladium on carbon (Pd/C) catalyst. afinitica.comnih.gov This method is advantageous as it separates the ring formation from the amine installation, allowing for optimization of each step independently.

Another variation is a one-pot, two-step reductive amination process. This involves an initial solvent-free condensation of a 5-aminopyrazole with an aldehyde to form an N-(5-pyrazolyl)imine intermediate. mdpi.com Without isolation, this intermediate is subsequently reduced, for instance with sodium borohydride (B1222165) in methanol, to yield the N-substituted 5-aminopyrazole derivative. mdpi.com This approach is noted for its operational simplicity and short reaction times. mdpi.com

Table 1: Examples of Sequential Condensation/Reduction Reactions

Starting Materials Intermediate Reducing Agent/Catalyst Final Product Type
4-Nitrophenylhydrazine, 1,3-dicarbonyl compound 1-(4-Nitrophenyl)-1H-pyrazole Pd/C, H₂ 4-(Pyrazol-1-yl)aniline
5-Aminopyrazole, Aldehyde N-(5-Pyrazolyl)imine Sodium borohydride (NaBH₄) N-Substituted-5-aminopyrazole

Catalyst-Free and Solvent-Free Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that eliminate the need for both catalysts and solvents. These methodologies often rely on thermal energy or microwave irradiation to drive the reactions. researchgate.netrsc.org

Solvent-free synthesis of pyrazole derivatives can be achieved by heating a mixture of reactants, such as a pyrazolone, an aromatic aldehyde, and an enamine, under neat conditions. rsc.org This approach, involving Knoevenagel condensation, Michael addition, and cyclization, offers benefits like short reaction times, high yields, and the elimination of toxic catalysts and hazardous organic solvents. rsc.org

Similarly, one-pot multicomponent reactions can be conducted without solvents or catalysts. The synthesis of pyrazole-centered 1,5-disubstituted tetrazoles, for example, has been accomplished using ultrasound irradiation on a mixture of a pyrazole aldehyde, an amine, an isocyanide, and sodium azide. bohrium.com This method is notable for its mild conditions, high yields, and simple work-up procedures. bohrium.com The condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde to form an imine intermediate has also been successfully performed by heating the neat mixture, demonstrating a solvent-free condensation step. mdpi.com

Regioselective Synthesis of 5-Aminopyrazole Systems

The regioselectivity of pyrazole synthesis is crucial for obtaining the desired 5-amino isomer over other potential products, such as the 3-amino isomer. The choice of reactants and reaction conditions plays a pivotal role in directing the outcome of the cyclization.

The most versatile and widely used method for the regioselective synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org The reaction proceeds through the initial nucleophilic attack of a hydrazine nitrogen on the keto group to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the other hydrazine nitrogen on the nitrile carbon, leads specifically to the 5-aminopyrazole product. nih.govbeilstein-journals.org

The regioselectivity can also be controlled by the reaction conditions. For instance, the acidic cyclization of a hydrazine with an enol can yield a 5-aminopyrazole as the major product. beilstein-journals.org However, by converting the enol to a methyl ether and performing the cyclization under basic conditions, the regioselectivity can be completely reversed, yielding the 3-aminopyrazole (B16455) isomer in excellent yield. beilstein-journals.org Another regioselective approach involves the reaction of amidrazones with ethyl 2-cyano-3,3-bis(methylthio)acrylate, which proceeds via conjugate addition and subsequent ring closure with the loss of methanethiol (B179389) to afford mercapto pyrazoles. helsinki.fi

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like 5-aminopyrazoles to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalyst-free conditions. thieme-connect.comresearchgate.net

Aqueous Medium Reactions

Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. thieme-connect.com Several synthetic protocols for 5-aminopyrazoles have been successfully adapted to aqueous media.

A notable example is the catalyst-free reaction of benzylidene malononitriles with phenylhydrazine, which can be performed in pure water at room temperature. tandfonline.comtandfonline.com This method results in excellent yields, with the product often precipitating directly from the reaction mixture, simplifying purification. tandfonline.comtandfonline.com The use of water as the sole solvent was found to be superior to ethanol or ethanol-water mixtures. tandfonline.comtandfonline.com Microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines has also been developed using water as the solvent, combining the benefits of an aqueous medium with rapid heating. nih.gov Furthermore, ultrasound irradiation has been employed to facilitate three-component reactions in water for the synthesis of complex pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazole precursors. nih.govbeilstein-journals.org

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netdergipark.org.tr

The preparation of 1-aryl-1H-pyrazole-5-amines from α-cyanoketones and aryl hydrazines can be efficiently conducted in a microwave reactor. nih.gov Reactions are typically complete within 10-15 minutes at 150 °C in an aqueous medium, providing yields in the 70-90% range. nih.gov The synthesis of pyrazolo[1,5-a] nih.govhelsinki.fitandfonline.comtriazines from 5-aminopyrazole precursors also benefits from microwave assistance, where a sequential one-pot process involving reaction with ethoxycarbonyl isothiocyanate, cyclization with NaOH, and subsequent S-methylation is completed rapidly under microwave heating. mdpi.com Solvent-free microwave conditions have also been explored for the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines, demonstrating the versatility of this energy source. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave Method
Curcumin-pyrazole synthesis ~20 hours (reflux) 8-10 minutes (solvent-free)
Pyrazoline synthesis from chalcones Longer reaction times 3-5 minutes

Synthesis of Specific Related Derivatives

The following subsections detail the synthetic approaches for a selection of specific derivatives, highlighting the diversity of chemical transformations employed in their preparation.

5-Amino-1-(7-chloroquinolin-4-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

The synthesis of 5-amino-1-aryl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitriles is a well-established process. A common and effective method involves the cyclocondensation reaction between an arylhydrazine and 2-[bis(methylthio)methylene]malononitrile. This reaction proceeds via nucleophilic attack of the hydrazine on one of the carbon atoms of the double bond of the ketene dithioacetal, followed by intramolecular cyclization with the elimination of methanethiol to form the pyrazole ring.

In the specific case of 5-Amino-1-(7-chloroquinolin-4-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, the synthesis would logically commence with the preparation of (7-chloroquinolin-4-yl)hydrazine. This hydrazine derivative can then be reacted with 2-[bis(methylthio)methylene]malononitrile in a suitable solvent, such as ethanol or acetic acid, often with heating, to yield the target compound. The general reaction is depicted below:

Reaction Scheme for the synthesis of 5-Amino-1-(7-chloroquinolin-4-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Table 1: Reactants for the Proposed Synthesis of 5-Amino-1-(7-chloroquinolin-4-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

ReactantStructureRole
(7-chloroquinolin-4-yl)hydrazine(7-chloroquinolin-4-yl)hydrazine structureArylhydrazine component
2-[bis(methylthio)methylene]malononitrile2-[bis(methylthio)methylene]malononitrile structureKetene dithioacetal component

4-(Arylselanyl)-1H-pyrazol-5-amine Synthesis

A direct and selective one-pot, iodine-catalyzed multicomponent reaction has been developed for the synthesis of 4-(arylselanyl)-1H-pyrazol-5-amines. This methodology utilizes a diverse array of benzoylacetonitriles, arylhydrazines, and diaryl diselenides as starting materials. The reaction is typically conducted in acetonitrile (B52724) (MeCN) at reflux temperature under an air atmosphere.

The proposed mechanism begins with the reaction of the arylhydrazine and benzoylacetonitrile, catalyzed by iodine acting as a Lewis acid, to form a hydrazone intermediate. This intermediate then undergoes cyclization and oxidative aromatization to yield a 1H-pyrazol-5-amine. Concurrently, the diaryl diselenide reacts with molecular iodine to generate an electrophilic selenium species. The electron-rich pyrazole then attacks this selenium species, leading to the formation of the C-Se bond at the 4-position of the pyrazole ring and affording the final 4-(arylselanyl)-1H-pyrazol-5-amine product. This method demonstrates good functional group tolerance and provides the desired products in yields ranging from good to excellent. nih.gov

Table 2: Key Parameters for the Synthesis of 4-(Arylselanyl)-1H-pyrazol-5-amines

ParameterDescription
Catalyst Molecular Iodine (I₂)
Solvent Acetonitrile (MeCN)
Temperature Reflux
Atmosphere Air
Starting Materials Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides
Key Intermediate Electrophilic selenium species

Derivatives with Methylsulfanylpyrimidine Substituents

Derivatives featuring a pyrimidine (B1678525) ring fused to the pyrazole core, specifically pyrazolo[1,5-a]pyrimidines, can be synthesized from 5-aminopyrazole precursors. The construction of the pyrimidine ring is typically achieved through cyclocondensation reactions with various 1,3-dielectrophilic species.

For instance, 5-amino-3-(methylsulfanyl)-1H-pyrazole can be reacted with β-enaminones in refluxing acetic acid to yield the corresponding 7-substituted pyrazolo[1,5-a]pyrimidines. The reaction proceeds through the nucleophilic attack of the endocyclic nitrogen (N1) of the pyrazole onto the β-carbon of the enaminone, followed by cyclization and dehydration. The substitution pattern on the resulting pyrimidine ring is dictated by the structure of the starting enaminone. This approach provides a versatile route to a wide range of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives bearing a methylsulfanyl group at the 3-position of the pyrazole moiety.

Synthesis of Pyrazoles with Ethylsulfanyl Groups

A convenient synthesis for 3(5)-amino-1H-pyrazoles bearing an ethylsulfanyl group at the 4-position has been described, which can subsequently be desulfinylated to afford the corresponding pyrazoles without the sulfur-containing group. The synthesis starts from β-bromo-α-(ethylsulfanyl)cinnamonitriles.

These starting materials are first oxidized with hydrogen peroxide (H₂O₂) to form the corresponding β-bromo-α-(ethylsulfinyl)cinnamonitriles. Subsequent treatment of these sulfoxides with hydrazine hydrate or methylhydrazine leads to the formation of the pyrazole ring. The reaction is believed to proceed via nucleophilic attack of the hydrazine, followed by cyclization and elimination of the ethylsulfinyl group. This methodology allows for the preparation of 5-amino-3-aryl- and 3-amino-5-aryl-1H-pyrazoles.

Reaction Mechanisms in the Formation and Transformation of 4 Methylsulfanyl 1h Pyrazol 5 Amine

Proposed Mechanisms for Pyrazole (B372694) Core Formation

The construction of the 5-aminopyrazole scaffold, particularly with a substituent at the C-4 position, is most commonly achieved through the cyclocondensation of hydrazine (B178648) with a 1,3-dielectrophilic three-carbon component. The specific nature of this three-carbon precursor dictates the precise mechanistic pathway.

One of the most fundamental and widely employed methods for pyrazole synthesis involves the reaction of a hydrazine with a β-dicarbonyl compound or its synthetic equivalent, such as a β-ketonitrile. chim.it For the synthesis of 4-(methylsulfanyl)-1H-pyrazol-5-amine, a plausible precursor is 2-(methylsulfanyl)-3-oxopropanenitrile.

The mechanism proceeds through two key stages:

Hydrazone Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is typically the more electrophilic site compared to the nitrile carbon. This addition, followed by proton transfer and the elimination of a water molecule, results in the formation of a stable hydrazone intermediate.

Intramolecular Cyclization and Tautomerization: The second, terminal nitrogen atom of the hydrazone moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This 5-exo-dig cyclization step forms a five-membered ring intermediate, a 5-imino-4,5-dihydropyrazole. This intermediate is not aromatic and readily undergoes tautomerization to achieve aromatic stability, yielding the final this compound product.

While direct synthesis of the aromatic pyrazole is common, an alternative pathway involves the initial formation of a non-aromatic pyrazoline (a dihydropyrazole), which is subsequently oxidized to the pyrazole. rsc.org This route is more common for pyrazoles derived from α,β-unsaturated ketones or aldehydes but can be conceptually applied here.

A hypothetical mechanism could involve:

Pyrazoline Formation: A suitable precursor, such as an α,β-unsaturated hydrazone, undergoes an intramolecular cyclization to form a pyrazoline ring.

Oxidative Aromatization: The resulting pyrazoline is then treated with an oxidizing agent. The oxidation process removes two hydrogen atoms from the pyrazoline ring, creating a second double bond and establishing the aromatic pyrazole system. Various oxidants can be employed for this step, including mild agents like air (O₂) or more potent chemical oxidants. Mechanistically, this can proceed through radical or ionic pathways depending on the specific reagent used. rsc.orgresearchgate.net

This pathway is generally less direct for 5-aminopyrazoles when nitrile precursors are available, as the latter tend to aromatize spontaneously upon cyclization.

Syntheses starting from α,β-unsaturated nitriles bearing a leaving group on the β-carbon provide another powerful route to 5-aminopyrazoles. chim.it A key starting material for this compound could be a ketene (B1206846) N,S-acetal, such as 2-cyano-3,3-bis(methylthio)acrylonitrile, or related active methylene (B1212753) reagents. beilstein-journals.orgresearcher.lifeorganic-chemistry.org

The proposed mechanism follows these steps:

Michael Addition: The reaction begins with a conjugate (or Michael) addition of hydrazine to the electron-deficient α,β-unsaturated system. One of the hydrazine nitrogen atoms attacks the β-carbon, leading to the formation of an enolate or a related anionic intermediate.

Intramolecular Cyclization: The terminal nitrogen atom of the newly added hydrazine moiety then performs an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step forms the five-membered ring.

Elimination and Aromatization: The resulting cyclic intermediate eliminates a leaving group from the C-4 position (in this case, a methylthiolate anion, -SCH₃) and a proton from the nitrogen. This elimination step introduces the second double bond required to form the stable aromatic pyrazole ring.

A practical variant of this involves a one-pot, three-component reaction of an active methylene nitrile (e.g., malononitrile), carbon disulfide (which is then alkylated to give a methylthio group), and hydrazine, which proceeds through a similar mechanistic sequence. mdpi.com

Mechanism of Reductive Amination for N-Substituted Derivatives

The 5-amino group of this compound can be readily functionalized to produce N-substituted derivatives. Reductive amination is a highly effective method for this transformation, allowing for the introduction of a wide range of alkyl or arylalkyl groups by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. nih.govresearchgate.netineosopen.org

The mechanism is a two-stage, one-pot process:

Imine/Iminium Ion Formation: The nucleophilic 5-amino group attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral hemiaminal intermediate. Under the slightly acidic conditions often used, the hemiaminal readily dehydrates by losing a molecule of water to form a Schiff base, also known as an imine. The imine can be protonated to form a more electrophilic iminium ion, which is the key species that is reduced.

Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is present in the reaction mixture. These reagents are selective in that they are capable of reducing the protonated iminium ion much faster than they reduce the starting aldehyde or ketone. researchgate.net The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the imine/iminium double bond, cleaving the C=N π-bond and forming the new carbon-nitrogen single bond of the secondary amine product.

This method avoids the over-alkylation problems often associated with direct alkylation using alkyl halides and is a cornerstone for modifying aminopyrazole scaffolds. researchgate.net

Mechanistic Insights into Functional Group Interconversions

The reactivity of this compound is largely defined by its two functional groups: the nucleophilic 5-amino group and the potentially oxidizable 4-methylsulfanyl group.

The 5-amino group behaves as a typical aromatic amine, albeit with modified reactivity due to the electronic nature of the pyrazole ring. It can readily undergo:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂) at low temperatures to form a diazonium salt. This highly reactive intermediate can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer-type reactions) to replace the amino group with halides, cyano, or hydroxyl groups, or it can be used in coupling reactions. scirp.org

Oxidative Coupling: In the presence of certain oxidants and catalysts (e.g., copper salts), the amino group can undergo oxidative N-N bond formation with another molecule to yield azo compounds. nih.govmdpi.com

The 4-methylsulfanyl group is a thioether, and its sulfur atom is susceptible to oxidation.

Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur can be selectively oxidized using controlled amounts of an oxidizing agent. Mild oxidants like sodium periodate (B1199274) or one equivalent of hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) will typically oxidize the sulfide (B99878) to a sulfoxide (-SOCH₃). Using a stronger oxidant or an excess of the previous ones (e.g., two or more equivalents of m-CPBA) will further oxidize the sulfoxide to the corresponding sulfone (-SO₂CH₃). These transformations significantly alter the electronic properties of the pyrazole ring.

The following table summarizes some key functional group interconversions:

Functional GroupReagent(s)Product Functional GroupReaction Type
5-Amino (-NH₂)R-COCl, Pyridine (B92270)5-Acylamino (-NHCOR)Acylation
5-Amino (-NH₂)NaNO₂, HCl (0 °C)5-Diazonium (-N₂⁺Cl⁻)Diazotization
5-Amino (-NH₂)I₂, TBHP5-Azo (-N=N-)Oxidative Coupling nih.gov
4-Methylsulfanyl (-SCH₃)m-CPBA (1 eq.) or H₂O₂4-Methylsulfinyl (-SOCH₃)Oxidation
4-Methylsulfanyl (-SCH₃)m-CPBA (>2 eq.) or KMnO₄4-Methylsulfonyl (-SO₂CH₃)Oxidation

Derivatization and Functionalization Strategies of 4 Methylsulfanyl 1h Pyrazol 5 Amine

Functionalization at the Amino Group (N-5)

The primary amino group at the N-5 position is a key site for a multitude of chemical modifications, including acylation, alkylation, sulfonylation, condensation with carbonyl compounds, and reductive amination.

N-acylation of 4-(methylsulfanyl)-1H-pyrazol-5-amine can be readily achieved through reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto the nitrogen atom of the amino group, forming an N-substituted amide. The reaction typically proceeds via a nucleophilic addition-elimination mechanism where the amino group acts as the nucleophile attacking the electrophilic carbonyl carbon of the acylating agent.

The process is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct when acyl chlorides are used. helsinki.fi Solvent and catalyst-free conditions have also been reported for the acetylation of amines using acetic anhydride (B1165640) at elevated temperatures, presenting a greener alternative. mdpi.com

Table 1: Representative Acylation Reactions of Amines

Acylating AgentBaseSolventTemperatureProductReference
Benzoyl chloride-- (neat)Room Temp.N-Benzoylated amine tsijournals.com
Acetic anhydride-- (neat)60 °CN-Acetylated amine mdpi.com

Note: This table represents general conditions for the acylation of amines and can be adapted for this compound.

The amino group of this compound can undergo N-alkylation to introduce alkyl substituents. A common method for N-alkylation involves the use of alkyl halides, such as methyl iodide, in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The base deprotonates the amino group, increasing its nucleophilicity for subsequent reaction with the alkyl halide. nih.gov

For instance, the N-methylation of a similar pyrazol-5-amine derivative was achieved by treating it with sodium hydride followed by methyl iodide in THF at room temperature, resulting in the corresponding N-methylated product in good yield. nih.gov

Table 2: Example of N-Alkylation of a Pyrazol-5-amine Derivative

SubstrateAlkylating AgentBaseSolventTemperatureYieldReference
4-(2-(methylsulfanyl)pyrimidin-4-yl)-1-(tetrahydrofuran-2-yl)-1H-pyrazol-5-amineMethyl iodideNaHTHFRoom Temp.67% nih.gov

Sulfonylation of the N-5 amino group involves the reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), to form a sulfonamide linkage. This reaction is typically conducted in the presence of a base like pyridine or diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (B109758) (DCM). nih.gov The base serves to neutralize the hydrochloric acid generated during the reaction.

The general procedure involves stirring the amine and the sulfonyl chloride with the base at room temperature for an extended period. nih.gov

Table 3: General Conditions for N-Sulfonylation of Amines

Amine SubstrateSulfonylating AgentBaseSolventTemperatureProductReference
Primary Aminep-Toluenesulfonyl chloridePyridineDichloromethaneRoom Temp.N-Tosylsulfonamide nih.gov

The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The reaction conditions, such as the choice of solvent and catalyst, can influence the outcome. For example, reactions can be carried out in ethanol (B145695) with a few drops of piperidine (B6355638) as a catalyst upon heating.

Table 4: Condensation of 5-Aminopyrazoles with Aldehydes

5-Aminopyrazole DerivativeAldehydeCatalystSolventConditionsProductReference
5-amino-4-formyl-3-methyl-1-phenyl-1H-pyrazole3-AcetylpyridineEthanolic KOHEthanolRefluxPyrazolo[3,4-b]pyridine derivative
3-(tert-butyl)-1-methyl-1H-pyrazol-5-aminep-Methoxybenzaldehyde-- (neat)120 °CN-(5-pyrazolyl)imine mdpi.com

Reductive amination provides a method to synthesize N-substituted pyrazolyl amines. This process typically involves a two-step, one-pot procedure where the 5-aminopyrazole first condenses with an aldehyde or ketone to form an imine intermediate in situ. This intermediate is then reduced without isolation to the corresponding amine. mdpi.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in methanol. mdpi.com This approach is efficient as it avoids the isolation of the often-labile imine intermediate.

Table 5: One-Pot Reductive Amination of a 5-Aminopyrazole

Functionalization at the Pyrazole (B372694) Ring Carbons (C-3, C-4)

The pyrazole ring of this compound is also amenable to functionalization, particularly through electrophilic substitution reactions. The electron-donating nature of the amino and methylsulfanyl groups influences the regioselectivity of these reactions.

Direct C-H halogenation at the C-4 position of 3-aryl-1H-pyrazol-5-amines has been successfully achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) as halogenating agents in dimethyl sulfoxide (B87167) (DMSO) at room temperature. beilstein-archives.org This metal-free protocol offers a straightforward method for introducing halogen atoms at the C-4 position, which can then serve as a handle for further transformations. For instance, 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine has been synthesized in high yield using this method. beilstein-archives.org

While the C-4 position is often susceptible to electrophilic attack, functionalization at the C-3 position can be more challenging. In some heterocyclic systems, Friedel-Crafts acylation can be employed to introduce acyl groups onto the ring. For example, the C-3 position of imidazo[1,2-a]pyridines can be selectively acetylated using aluminum chloride as a catalyst. nih.gov By analogy, similar conditions could potentially be explored for the C-3 acylation of appropriately substituted pyrazole derivatives.

Table 6: Example of C-4 Halogenation of a 3-Aryl-1H-pyrazol-5-amine

SubstrateHalogenating AgentSolventTemperatureProductYieldReference
3-phenyl-1-tosyl-1H-pyrazol-5-amineNBSDMSORoom Temp.4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine90% beilstein-archives.org
3-phenyl-1-tosyl-1H-pyrazol-5-amineNISDMSORoom Temp.4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine98% beilstein-archives.org

Functionalization at the Pyrazole Nitrogen Atoms (N-1)

The N-1 nitrogen of the pyrazole ring is a key site for functionalization, as the substituent at this position can profoundly influence the molecule's steric and electronic properties, as well as its orientation in biological targets.

The introduction of an aryl group at the N-1 position is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classic copper-catalyzed reaction, involves the coupling of an aryl halide with the pyrazole N-H. wikipedia.org While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed using soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgresearchgate.net

Alternatively, the Buchwald-Hartwig amination offers a palladium-catalyzed route for N-arylation. This powerful method is known for its broad substrate scope and high functional group tolerance, making it a staple in modern organic synthesis for the formation of C-N bonds. Both methods provide reliable access to N-aryl pyrazole derivatives from the this compound scaffold.

N-alkylation is one of the most fundamental transformations for pyrazoles. The most common and straightforward strategy involves the deprotonation of the pyrazole N-1 proton with a suitable base, followed by nucleophilic substitution with an alkylating agent. semanticscholar.org The choice of base can range from weaker bases like potassium carbonate (K₂CO₃) to stronger bases like sodium hydride (NaH), depending on the reactivity of the substrate and alkylating agent. The alkylating agent is typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a similar electrophile.

Alternative methods have also been developed to suit substrates with sensitive functional groups or to achieve higher selectivity. These include acid-catalyzed alkylation using trichloroacetimidate (B1259523) electrophiles and procedures based on the Mitsunobu reaction. semanticscholar.org These strategies provide a robust toolkit for synthesizing a diverse array of N-alkyl derivatives of this compound.

Transformation of the Methylsulfanyl Group

The methylsulfanyl group at the C4 position of the pyrazole ring is a key site for chemical modification, enabling the introduction of different functionalities and the modulation of the electronic properties of the molecule.

Oxidation to Sulfones

The sulfur atom of the methylsulfanyl group can be readily oxidized to form the corresponding sulfone. This transformation is significant as the methylsulfonyl group is a strong electron-withdrawing group and a good leaving group, which can facilitate subsequent nucleophilic substitution reactions. The oxidation is typically achieved using common oxidizing agents. For instance, the oxidation of a methylthio group to a methylsulfonyl group can be accomplished using reagents like m-chloroperbenzoic acid (m-CPBA) organic-chemistry.org. This conversion is a critical step in activating the C4 position for further functionalization sunderland.ac.ukacs.org.

Nucleophilic Displacement Reactions (Implicit from product structures)

While direct nucleophilic displacement of the methylsulfanyl group can be challenging, its oxidation to the more labile methylsulfonyl group renders the C4 position susceptible to attack by nucleophiles. This strategy is implicitly used in multi-step syntheses where the sulfone is displaced by various nucleophiles to introduce new substituents at this position. This approach significantly enhances the structural diversity of the resulting pyrazole derivatives.

Synthesis of Fused Heterocyclic Systems from this compound Precursors

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a modifiable methylsulfanyl group, makes it an excellent precursor for the synthesis of fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines are a prominent class of compounds synthesized from this precursor.

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are bicyclic heteroaromatic compounds that have garnered significant interest due to their diverse biological activities. The synthesis of this scaffold often involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species.

A widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their synthetic equivalents. nih.gov This reaction proceeds through an initial condensation of the 5-amino group of the pyrazole with one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the fused ring system. The regioselectivity of this reaction is a key aspect, and various studies have explored the factors influencing it. For example, the reaction of 5-aminopyrazoles with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones has been shown to produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with good yields. nih.gov

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles and β-Dicarbonyl Equivalents

5-Aminopyrazole Derivative β-Dicarbonyl Equivalent Reaction Conditions Product Reference
5-amino-1H-pyrazole 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones Acetic acid/Ethanol, Heat 7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates nih.gov

Activated enones and acrylonitriles are also effective 1,3-dielectrophiles for the construction of the pyrazolo[1,5-a]pyrimidine ring system. The reaction with 5-aminopyrazoles typically proceeds via a Michael addition of the exocyclic amino group to the electron-deficient double bond, followed by an intramolecular cyclization and subsequent aromatization. For instance, the reaction of 5-aminopyrazoles with enones in refluxing ethanol can produce pyrazolo[1,5-a]pyrimidines in good yields. organic-chemistry.org Similarly, benzylidene malononitrile (B47326) derivatives react with 5-aminopyrazole derivatives to form pyrazolo[1,5-a]pyrimidines. nih.gov

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles and Activated Alkenes

5-Aminopyrazole Derivative Activated Alkene Reaction Conditions Product Reference
5-aminopyrazoles β,γ-unsaturated γ-alkoxy-α-keto esters Ethanol, Reflux Pyrazolo[1,5-a]pyrimidines with an ester at position 7 organic-chemistry.org
Nucleophilic Aromatic Substitution in Fused Systems

While direct studies on nucleophilic aromatic substitution (SNAr) on fused systems derived specifically from this compound are not extensively detailed in the reviewed literature, the principles of such reactions can be understood from analogous pyrazolo-fused systems. The presence of electron-withdrawing nitrogen atoms in the fused pyrimidine (B1678525) or triazine rings activates the heterocyclic system towards nucleophilic attack, facilitating the displacement of good leaving groups, typically halogens.

For instance, in related pyrazolo[3,4-d]pyrimidine systems, a chlorine atom at the 4-position is susceptible to nucleophilic displacement by various nucleophiles. The reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) demonstrates regioselectivity, with the nucleophile preferentially attacking the 4-position of the pyrimidine ring over the chloromethyl group. This selectivity highlights the electronic activation of the C4 position by the adjacent nitrogen atoms in the pyrimidine ring.

Similarly, the synthesis of 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a] nih.govlongdom.orgresearchgate.nettriazine creates a versatile intermediate. nih.gov The chlorine atom at the C4 position is a prime site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is crucial for the molecular diversification of this scaffold. The general reactivity suggests that a fused system derived from this compound bearing a halogen at an analogous position would undergo similar nucleophilic aromatic substitution reactions, providing a pathway to a diverse library of substituted fused pyrazoles.

Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles is a well-established strategy in heterocyclic chemistry. nih.govnih.gov This approach involves the condensation of the aminopyrazole with a 1,3-bielectrophilic component, leading to the formation of the fused pyridine ring.

Reactions with β-Diketones and Activated Enones

The reaction of 5-aminopyrazoles with β-dicarbonyl compounds is a classical and widely used method for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov In this reaction, the 5-amino group and the C4-carbon of the pyrazole ring act as the dinucleophilic component, attacking the two electrophilic carbonyl carbons of the β-diketone. The reaction typically proceeds via a condensation mechanism, followed by cyclization and dehydration to afford the aromatic pyrazolo[3,4-b]pyridine core.

When unsymmetrical β-diketones are used, the reaction can potentially lead to the formation of two regioisomers. The regioselectivity of the cyclization is influenced by the relative reactivity of the two carbonyl groups of the β-diketone and the reaction conditions.

Another effective method involves the reaction of 5-aminopyrazoles with activated enones (α,β-unsaturated ketones). mdpi.com In this case, the reaction is thought to initiate with a Michael addition of the C4-carbon of the pyrazole to the β-carbon of the enone. This is followed by an intramolecular cyclization involving the 5-amino group and the carbonyl carbon of the enone, and subsequent aromatization to yield the pyrazolo[3,4-b]pyridine. The use of catalysts such as ZrCl₄ can facilitate this condensation. mdpi.com

Reactant 1Reactant 2ProductReaction TypeRef.
5-Aminopyrazoleβ-DiketonePyrazolo[3,4-b]pyridineCondensation/Cyclization nih.gov
5-AminopyrazoleActivated EnonePyrazolo[3,4-b]pyridineMichael Addition/Cyclization mdpi.com
Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazolo[3,4-b]pyridines in a single synthetic operation. longdom.orgresearchgate.net These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.

For the synthesis of pyrazolo[3,4-b]pyridines, a typical multicomponent strategy involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (such as a β-ketonitrile or pyruvic acid). researchgate.net The reaction mechanism often begins with the Knoevenagel condensation of the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This intermediate then undergoes a Michael addition with the 5-aminopyrazole, followed by intramolecular cyclization and aromatization to furnish the final pyrazolo[3,4-b]pyridine product. These reactions can often be promoted by microwave irradiation, leading to shorter reaction times and improved yields. researchgate.net

Reactant 1Reactant 2Reactant 3ProductRef.
5-AminopyrazoleAldehydeActive Methylene CompoundPyrazolo[3,4-b]pyridine longdom.orgresearchgate.net

Pyrazolo[1,5-a]triazines

The synthesis of pyrazolo[1,5-a] nih.govlongdom.orgresearchgate.nettriazines from 5-aminopyrazoles represents a key strategy for accessing this class of fused heterocycles. mdpi.comscispace.com A common approach involves the reaction of the 5-aminopyrazole with a reagent that provides the remaining carbon and nitrogen atoms of the triazine ring.

One such method is the reaction of a 5-aminopyrazole with ethoxycarbonyl isothiocyanate. This reaction proceeds to form an intermediate which, upon treatment with a base and subsequent methylation, cyclizes to yield a 2-(methylsulfanyl)pyrazolo[1,5-a] nih.govlongdom.orgresearchgate.nettriazin-4(3H)-one. mdpi.com This product can be further functionalized. For instance, treatment with phosphorus oxychloride (POCl₃) can convert the 4-oxo group into a 4-chloro substituent, creating a versatile intermediate for nucleophilic substitution reactions. mdpi.com Microwave-assisted synthesis has been shown to be an effective technique for accelerating these transformations. mdpi.com

Starting MaterialReagentsIntermediate/ProductRef.
5-Aminopyrazole1. Ethoxycarbonyl isothiocyanate 2. NaOH 3. MeI2-(Methylsulfanyl)pyrazolo[1,5-a] nih.govlongdom.orgresearchgate.nettriazin-4(3H)-one mdpi.com
2-(Methylsulfanyl)pyrazolo[1,5-a] nih.govlongdom.orgresearchgate.nettriazin-4(3H)-onePOCl₃, N,N-dimethylaniline4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a] nih.govlongdom.orgresearchgate.nettriazine mdpi.com

Other Fused Systems (e.g., Pyrazolo[3,4-d]pyrimidines)

The versatility of this compound extends to the synthesis of other fused heterocyclic systems, with pyrazolo[3,4-d]pyrimidines being a prominent example. researchgate.netnih.govnih.gov These compounds are often synthesized by constructing the pyrimidine ring onto the pre-existing pyrazole core.

A one-flask synthetic method involves the reaction of a 5-aminopyrazole with an N,N-substituted amide in the presence of a reagent like phosphorus tribromide (PBr₃). nih.gov This is followed by the addition of a nitrogen source, such as hexamethyldisilazane, to facilitate the heterocyclization and formation of the pyrazolo[3,4-d]pyrimidine ring system. nih.govsemanticscholar.org This Vilsmeier-type reaction followed by cyclization provides an efficient route to these fused heterocycles.

Another approach involves the reaction of a suitably substituted 5-aminopyrazole, such as 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile, with reagents like thiourea (B124793) or acetic anhydride. nih.gov The reaction with thiourea leads to the formation of a diaminopyrazolo[3,4-d]pyrimidine, while reaction with acetic anhydride yields a methylthio-substituted pyrazolo[3,4-d]pyrimidine derivative. nih.gov These examples showcase the diverse cyclization strategies available for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazole precursors.

5-Aminopyrazole DerivativeReagent(s)Fused SystemRef.
5-AminopyrazoleN,N-substituted amide, PBr₃, HexamethyldisilazanePyrazolo[3,4-d]pyrimidine nih.govsemanticscholar.org
5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrileThiourea3,4-Diaminopyrazolo[3,4-d]pyrimidine nih.gov
5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrileAcetic anhydride3-Methylthio-pyrazolo[3,4-d]pyrimidine nih.gov

Applications of 4 Methylsulfanyl 1h Pyrazol 5 Amine As a Chemical Building Block and Intermediate

Precursor in the Synthesis of Functionalized Pyrazole (B372694) Derivatives

5-Aminopyrazoles, including 4-(methylsulfanyl)-1H-pyrazol-5-amine, are highly valued as precursors for a diverse array of functionalized pyrazole derivatives. beilstein-journals.org These compounds are polyfunctional, possessing three primary nucleophilic sites: the amino group at the C5 position (5-NH2), the nitrogen at the N1 position (1-NH), and the carbon at the C4 position (4-CH). beilstein-journals.org The general order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH, allowing for selective chemical transformations. beilstein-journals.org

This inherent reactivity enables chemists to use 5-aminopyrazoles as foundational scaffolds to introduce various functional groups and build complex molecular structures. For instance, the amino group can readily participate in condensation and cyclization reactions with bielectrophilic reagents to form fused heterocyclic systems. beilstein-journals.orgbeilstein-journals.org This versatility has led to the development of numerous synthetic strategies for accessing libraries of pyrazole derivatives with tailored properties. beilstein-journals.orgresearcher.life The presence of the methylsulfanyl group at the C4 position in this compound offers an additional point for modification, further expanding its synthetic potential.

Component in Multicomponent Reactions for Diverse Heterocycles

The 5-aminopyrazole framework is particularly well-suited for multicomponent reactions (MCRs), which are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. nih.gov These reactions are highly valued in synthetic chemistry for their atom economy, reduced waste generation, and ability to rapidly build molecular diversity. nih.gov

5-Aminopyrazoles serve as key nucleophilic components in these reactions, enabling the synthesis of a wide range of heterocyclic structures. Research has demonstrated the successful use of pyrazol-5-amines in domino reactions with arylglyoxals to selectively produce novel pyrazolo-fused heterocycles, including 1,7-naphthyridines and 1,3-diazocanes. nih.gov Another notable example is the one-pot, iodine-catalyzed MCR for preparing 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov This highlights how the 5-aminopyrazole core can be integrated into complex scaffolds through efficient, one-pot procedures.

The table below summarizes representative multicomponent reactions involving the 5-aminopyrazole scaffold to generate diverse heterocyclic systems.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsResulting Heterocycle
Pyrazol-5-amineArylglyoxal-Domino ReactionPyrazolo-fused 1,7-naphthyridine
Pyrazol-5-amineArylglyoxal-Domino ReactionPyrazolo-fused 1,3-diazocane
BenzoylacetonitrileArylhydrazineDiaryl diselenideI2, MeCN, reflux5-Amino-4-(arylselanyl)-1H-pyrazole
β-KetonitrileAryl/heteroaryl hydrazine (B178648)-Conc. HNO3, Ethanol (B145695)4,7-Dihydropyrazolo[3,4-b]pyridine-5-nitrile

This table presents examples of multicomponent reactions utilizing the general 5-aminopyrazole scaffold.

Intermediate for Pyrazole-Fused Molecular Libraries

The ability of 5-aminopyrazoles to react with a wide variety of bielectrophilic partners makes them ideal intermediates for generating libraries of pyrazole-fused molecules. beilstein-journals.orgresearchgate.net These fused systems are of significant interest in drug discovery and materials science due to their unique chemical properties and diverse biological activities. researchgate.netmdpi.com The condensation of the 5-amino group and the N1-hydrazo proton with 1,3-dielectrophiles is a common and effective strategy for constructing bicyclic nitrogen heterocycles. beilstein-journals.org

Through this approach, this compound can serve as a starting point for a vast number of fused pyrazoloazines. researchgate.netnih.gov Examples of the heterocyclic systems that can be constructed from 5-aminopyrazole precursors include:

Pyrazolo[3,4-b]pyridines beilstein-journals.org

Pyrazolo[1,5-a]pyrimidines mdpi.comnih.gov

Pyrazolo[3,4-d]pyrimidines beilstein-journals.orgnih.gov

Pyrazolo[3,4-b]pyrazines researchgate.net

Pyrazolo[5,1-c]-1,2,4-triazines researchgate.net

Pyrazolo[1,5-a]-1,3,5-triazines researchgate.net

The systematic application of this synthetic strategy allows for the creation of large and diverse molecular libraries, which are essential for screening and identifying new bioactive compounds. mdpi.com

Role in Generating Organoselenium Compounds (via 4-(arylselanyl)pyrazol-5-amine analogs)

While this compound is an organosulfur compound, it serves as a structural analog and synthetic blueprint for the generation of corresponding organoselenium compounds. The incorporation of selenium into heterocyclic scaffolds is an area of growing interest due to the unique biological and chemical properties these molecules exhibit. scielo.brresearchgate.net

Synthetic methodologies have been developed for the direct introduction of selenium moieties onto the pyrazole ring. A key example is the one-pot, iodine-catalyzed multicomponent reaction that yields 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov This reaction demonstrates a practical and atom-economical pathway to access selenium-containing pyrazole analogs by reacting benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov Other methods, such as the Oxone®-promoted one-pot synthesis of 1-aryl-4-(organylselanyl)-1H-pyrazoles, further illustrate the feasibility of C-Se bond formation on the pyrazole core. scielo.brresearchgate.net

The development of these synthetic routes allows for the creation of 4-(arylselanyl)pyrazol-5-amine analogs, expanding the chemical space around the 5-aminopyrazole scaffold to include selenium-containing derivatives for further investigation. researchgate.netnih.gov

Strategic Intermediate in Agrochemical Research

The 5-aminopyrazole scaffold is a well-established "privileged structure" in both the pharmaceutical and agrochemical industries. nih.govbeilstein-journals.org Its presence in a variety of biologically active molecules underscores its importance as a strategic intermediate in the design and synthesis of new active ingredients.

In the context of agrochemical research, certain 5-aminopyrazole derivatives have been identified as potent inhibitors of the GABA (gamma-aminobutyric acid) receptor in insects. beilstein-journals.org This mode of action is a validated target for insecticides, and the selectivity of these compounds for insect versus mammalian receptors is a crucial feature for developing safe and effective crop protection agents. beilstein-journals.org The established utility of the 5-aminopyrazole core in this field implies that this compound is a valuable intermediate for the synthesis and exploration of new agrochemical candidates. Its versatile chemical handles allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a key component in research and development programs aimed at discovering next-generation insecticides.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, the complete proton and carbon framework of 4-(methylsulfanyl)-1H-pyrazol-5-amine can be mapped. While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on established principles and data from analogous pyrazole (B372694) structures. researchgate.netnih.gov

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the pyrazole ring proton (H3), the methylsulfanyl group protons (S-CH₃), the amine protons (NH₂), and the pyrazole N-H proton.

The sole proton on the pyrazole ring, H3, is anticipated to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electron-donating amine group and the sulfur substituent. The methyl protons of the methylsulfanyl group will also produce a sharp singlet, typically found in the 2.0-2.5 ppm region. The protons of the primary amine (NH₂) and the pyrazole ring (N-H) are expected to appear as broad singlets due to quadrupole broadening and chemical exchange. Their positions are highly sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, four distinct signals are expected, corresponding to the three carbons of the pyrazole ring and the one carbon of the methyl group. The chemical shifts are influenced by the attached heteroatoms (N, S) and functional groups. nih.gov

The C5 carbon, bonded to the electron-donating amino group, is expected to be significantly shielded, while the C4 carbon, bearing the methylsulfanyl group, would also have a characteristic shift. The C3 carbon, being the only one bonded to a hydrogen, can be distinguished using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The methyl carbon (S-CH₃) is expected to appear at the highest field (lowest ppm value).

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For this compound, it would show a cross-peak between the H3 proton signal and the C3 carbon signal, as well as a correlation between the S-CH₃ protons and the S-CH₃ carbon. This confirms which proton is attached to which carbon.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Since there are no vicinal protons in this molecule, no cross-peaks would be expected in a COSY spectrum, which in itself is a structurally informative result.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the H3 proton and the S-CH₃ protons, confirming their spatial proximity on the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine and pyrazole ring, C-H bonds, and the C=N/C=C bonds within the aromatic ring. rsc.org

The primary amine group (-NH₂) is expected to produce two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. A broader absorption band, also in the high-frequency region, is expected for the N-H stretch of the pyrazole ring. The N-H bending (scissoring) vibration of the primary amine typically appears around 1600-1650 cm⁻¹. The stretching vibrations of the pyrazole ring (C=N and C=C) are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. The molecular formula of this compound is C₄H₇N₃S, with a monoisotopic mass of approximately 129.036 Da. uni.lu

In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at m/z 129.036. Depending on the ionization technique (e.g., ESI, APCI), common adducts such as the protonated molecule ([M+H]⁺) at m/z 130.043 or the sodiated molecule ([M+Na]⁺) at m/z 152.025 would be prominent. uni.lu Fragmentation analysis would likely show characteristic losses, such as the loss of a methyl radical (•CH₃) or the entire methylsulfanyl group (•SCH₃), which would further corroborate the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The pyrazole ring constitutes a chromophore that is expected to exhibit π → π* transitions. The presence of the amino (-NH₂) and methylsulfanyl (-SCH₃) groups, which act as auxochromes, is expected to influence the position and intensity of the absorption maxima (λ_max). mdpi.com Specifically, the lone pairs of electrons on the nitrogen and sulfur atoms can interact with the π-system of the pyrazole ring, typically causing a bathochromic (red) shift to longer wavelengths compared to the unsubstituted pyrazole. The absorption maxima for this compound are predicted to occur in the UV region, likely between 250 and 300 nm.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a sample of this compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from its molecular formula, C₄H₇N₃S. This comparison is crucial for confirming the compound's empirical formula and serves as a primary indicator of its purity. mdpi.comnih.govmdpi.com A close correlation between the found and calculated values provides strong evidence for the correct elemental composition.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C₄H₇N₃S

Molecular Weight: 129.18 g/mol

ElementCalculated (%)Found (%)
Carbon (C)37.19
Hydrogen (H)5.46
Nitrogen (N)32.53
Sulfur (S)24.82

*Experimentally determined values are compared to these calculated percentages for validation.

X-ray Diffraction (XRD) for Single-Crystal Structural Confirmation

Single-crystal X-ray diffraction (XRD) stands as the definitive analytical method for unambiguously determining the three-dimensional atomic and molecular structure of a crystalline compound. researchgate.netmdpi.com This technique involves irradiating a single crystal of the substance with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsion angles, confirming the exact connectivity and conformation of the molecule in the solid state. nih.govnih.gov

While a specific crystal structure for this compound is not available in the cited literature, the table below illustrates the type of crystallographic data obtained from such an analysis, using the related compound 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govuni.lunih.govtriazolo[4',3':2,3]pyridazino[4,5-b]indole as an example to showcase the methodology. mdpi.com

Crystallographic ParameterExample Value (for a related compound mdpi.com)
Empirical formulaC₁₉H₁₄BrN₅S
Formula weight436.32
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions (a, b, c)a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å
Unit cell angles (α, β, γ)α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)°
Volume (V)900.07(5) ų

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for assessing the purity of chemical compounds by separating the main component from any impurities or starting materials.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively for qualitative purity analysis and for monitoring the progress of chemical reactions. aga-analytical.com.plchemistryhall.com In this method, a small amount of the compound is spotted onto a stationary phase (typically a silica (B1680970) gel plate), and a mobile phase (solvent system) is allowed to ascend the plate. aga-analytical.com.pl The separation is based on the differential partitioning of the components between the two phases. aga-analytical.com.pl The purity is assessed by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. nih.gov

ParameterDescription
Stationary PhaseSilica Gel 60 F254 Aluminum Plate
Mobile Phase (Eluent)A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) is typically used. The ratio is optimized to achieve an Rf value between 0.2 and 0.8. chemistryhall.com
VisualizationSpots can be visualized under UV light (254 nm) if the compound is UV-active, or by using staining agents such as iodine vapor or ninhydrin (B49086) for amine-containing compounds. chemistryhall.com
Rf ValueA single spot with a consistent Rf value indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique that provides high-resolution separation and is widely used for determining the purity of pharmaceutical compounds. sielc.comavantorsciences.com The sample is passed through a column packed with a stationary phase under high pressure. A detector measures the concentration of the compound as it elutes from the column, producing a chromatogram where the area of the peak is proportional to the concentration of the compound. Purity is often expressed as an area percentage. avantorsciences.com Reverse-phase HPLC is a common mode used for compounds of moderate polarity like this compound.

ParameterTypical Conditions
ColumnReverse-phase C18 (e.g., Agilent InfinityLab Poroshell 120 EC-C18) nih.gov
Mobile PhaseA gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). sielc.com
DetectionUV detector set at a wavelength where the compound has maximum absorbance.
ResultA single sharp peak at a specific retention time. Purity is calculated as the area of the main peak relative to the total area of all peaks.

Other Analytical Methods for Impurity Detection

Beyond standard chromatographic techniques, highly sensitive hyphenated methods are crucial for detecting and identifying trace-level impurities that may not be visible by TLC or HPLC-UV. Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose. sci-hub.senih.gov These techniques separate the impurities from the bulk material and then provide mass-to-charge ratio data, which allows for the identification and structural elucidation of these minor components. sci-hub.se In the context of pharmaceutical synthesis, these methods are critical for detecting potentially genotoxic impurities, such as nitrosamines, even at parts-per-million (ppm) or parts-per-billion (ppb) levels. sigmaaldrich.com

Computational Studies and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-(methylsulfanyl)-1H-pyrazol-5-amine, these studies would typically commence with geometry optimization, most commonly employing Density Functional Theory (DFT) methods. mdpi.com

DFT calculations, using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface. mdpi.com These calculations would elucidate bond lengths, bond angles, and dihedral angles. The pyrazole (B372694) ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. mdpi.com

Key aspects of the electronic structure that are investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations. The MEP visualizes the charge distribution on the van der Waals surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the amino group and the sulfur atom are expected to be electron-rich regions, while the hydrogen atoms of the amino group and the N-H of the pyrazole ring would be electron-poor.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar pyrazole derivatives and are not experimental data for the specific compound.

ParameterPredicted Value
N1-N2 Bond Length~1.38 Å
C4-S Bond Length~1.75 Å
C5-N (amine) Bond Length~1.37 Å
N1-C5-C4 Angle~108°

Structure-Reactivity Relationship Studies (Theoretical aspects)

Theoretical structure-reactivity relationship studies aim to connect the electronic and structural features of a molecule to its chemical behavior. For this compound, several key features influence its reactivity. The pyrazole ring itself is an electron-rich aromatic system. researchgate.net The presence of an amino group at the C5 position and a methylsulfanyl group at the C4 position significantly modulates this reactivity.

The amino group is a strong electron-donating group, which increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack. Conversely, the methylsulfanyl group can act as a weak electron-donating group through resonance. The interplay of these substituents influences the nucleophilicity and basicity of the ring nitrogen atoms and the exocyclic amino group. mdpi.com

A significant aspect of pyrazole chemistry is tautomerism. 3(5)-substituted pyrazoles can exist in different tautomeric forms, which can influence their reactivity. mdpi.comresearchgate.net Theoretical calculations can predict the relative stabilities of these tautomers in the gas phase and in different solvents, providing insight into which form is likely to predominate and participate in chemical reactions. mdpi.com

Computational studies on the reactivity of pyrazoles often involve modeling reaction mechanisms. For instance, in reactions with electrophiles, calculations can determine the most likely site of attack by comparing the activation energies for substitution at different positions on the ring. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper, quantitative understanding of a molecule's properties. These calculations can predict a range of spectroscopic and physicochemical properties.

Table 2: Predicted Electronic Properties for this compound (Illustrative) Note: These are representative values based on quantum chemical calculations of similar pyrazole derivatives and are not experimental data for the specific compound.

PropertyPredicted Value
HOMO Energy-5.5 to -6.0 eV
LUMO Energy-0.5 to -1.0 eV
HOMO-LUMO Gap~5.0 eV
Dipole Moment2.0 to 3.0 D

Furthermore, quantum chemical calculations can be used to simulate vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated, which can be compared with experimental data to confirm the structure of the synthesized compound. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool. NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. This can reveal the nature of the bonding within the molecule and the extent of electron delocalization from the substituents into the pyrazole ring.

Patent Literature Analysis for Synthetic Routes

Overview of Patented Synthesis Processes for 4-(Methylsulfanyl)-1H-pyrazol-5-amine and Related Compounds

The patent literature discloses several synthetic strategies for obtaining substituted pyrazol-5-amines, a class of compounds that includes this compound. While patents specifically detailing the synthesis of the exact target compound are not prominently featured, the methodologies for analogous structures, particularly 4-alkylsulfanyl-5-aminopyrazoles, provide a clear blueprint for its preparation. These patented processes can be broadly categorized into two main approaches: the construction of the pyrazole (B372694) ring from acyclic precursors and the modification of a pre-existing pyrazole core.

The most prevalent strategy involves the cyclocondensation of a hydrazine (B178648) derivative with a suitably substituted three-carbon synthon. nih.gov For the synthesis of 4-alkylsulfanyl-5-aminopyrazoles, this typically involves a β-ketonitrile or a related derivative that already contains the desired sulfur-based substituent at the central carbon of the three-carbon chain. A key intermediate class found in patent literature for similar structures is the ketene (B1206846) dithioacetal. The reaction of a ketene dithioacetal with various hydrazides serves as a versatile method for producing 5-amino-3-methylthio-1H-pyrazole derivatives, indicating a viable route for 4-substituted analogues as well.

Another significant approach detailed in patent documents is the direct functionalization of a preformed pyrazole ring. For instance, a common route involves the synthesis of a 5-aminopyrazole intermediate, which is then subjected to sulfenylation at the C-4 position. Patent WO2019097306A2, for example, describes a process for synthesizing 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile by reacting the corresponding 4-unsubstituted aminopyrazole with an alkyl sulfenyl halide. google.com This highlights a general strategy where a 5-aminopyrazole can be halogenated at the 4-position, followed by nucleophilic substitution with a methylthiolate source to introduce the methylsulfanyl group.

Furthermore, some patented methods focus on the synthesis of pyrazole precursors that can be readily converted to the final product. This can include the preparation of a 4-nitro-pyrazole, which is then reduced to the corresponding 4-amino-pyrazole. While this is more commonly described for introducing an amino group at the 4-position, the underlying principles of pyrazole ring synthesis and functionalization remain consistent.

Discussion of Specific Synthetic Methodologies Detailed in Patent Documents

Detailed examination of patent documents reveals specific methodologies for the synthesis of 4-(alkylsulfanyl)-1H-pyrazol-5-amines and closely related compounds. A particularly relevant example is found in patent WO2019097306A2, which, although focused on an ethylsulfanyl derivative, provides a clear and adaptable method for the introduction of an alkylsulfanyl group at the 4-position of a 5-aminopyrazole. google.com

One of the core methodologies involves the reaction of a 5-aminopyrazole derivative with a sulfenyl halide. This process is outlined for the synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile. The key step is the reaction of the precursor, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile, with an ethyl sulfenyl halide in a suitable solvent. google.com The patent emphasizes the use of nitrile solvents like acetonitrile (B52724) for a rapid reaction. This methodology is directly analogous to a potential synthesis of this compound, where methyl sulfenyl halide would be used.

The table below summarizes the key aspects of this patented synthetic step.

Patent DocumentStarting MaterialReagentSolventKey Aspect
WO2019097306A25-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrileAlkyl sulfenyl halide (e.g., ethyl sulfenyl halide)Nitrile solvent (e.g., acetonitrile)Direct C-4 sulfenylation of a 5-aminopyrazole. google.com

Another important synthetic strategy evident from the broader patent literature on pyrazole synthesis involves building the heterocyclic ring from acyclic precursors that already contain the sulfur moiety. This often utilizes ketene dithioacetals. For instance, the synthesis of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates proceeds via the condensation of various hydrazides with a ketene dithioacetal. This approach suggests a plausible route to this compound could start from a precursor such as 2-(bis(methylthio)methylene)malononitrile, which would then be cyclized with a suitable hydrazine derivative.

The following table outlines a representative synthetic scheme based on this methodology.

StepDescriptionReactantsReagents/ConditionsProduct
1Formation of a substituted ketene dithioacetalMalononitrile (B47326), Carbon disulfideBase (e.g., sodium ethoxide), Methyl iodide2-(bis(methylthio)methylene)malononitrile
2Cyclization2-(bis(methylthio)methylene)malononitrile, Hydrazine hydrate (B1144303)Solvent (e.g., ethanol), RefluxThis compound

This two-step process, adapted from patented methodologies for analogous compounds, represents a viable and efficient route for the synthesis of this compound. The first step establishes the key C4-S bond, and the subsequent cyclization with hydrazine hydrate forms the desired 5-aminopyrazole ring. The conditions for such reactions are generally well-described in the patent literature for related pyrazole syntheses, often involving refluxing in an alcoholic solvent.

Future Research Directions in the Chemistry of 4 Methylsulfanyl 1h Pyrazol 5 Amine

Development of Novel and Efficient Synthetic Routes

The classical synthesis of substituted 5-aminopyrazoles often involves the cyclocondensation of a hydrazine (B178648) with a β-ketonitrile or a similar 1,3-dielectrophilic equivalent. nih.govmdpi.com While effective, these methods can sometimes lack regioselectivity and may require harsh reaction conditions. Future research should target the development of more streamlined, atom-economical, and high-yielding synthetic pathways.

One promising avenue is the refinement of multicomponent reactions (MCRs) . MCRs, where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, align well with the principles of efficiency and green chemistry. nih.gov An MCR approach could potentially construct the 4-(methylsulfanyl)-1H-pyrazol-5-amine scaffold in a one-pot synthesis, significantly reducing steps and waste. For instance, a hypothetical three-component reaction could involve a hydrazine, a sulfur-containing three-carbon building block, and a source of ammonia.

Another area for development is the use of transition-metal catalysis . mdpi.com Catalytic cycles involving metals like copper, palladium, or silver have been successfully employed to construct pyrazole (B372694) rings with high regioselectivity. nih.govmdpi.com Research into a catalytic route could provide access to the target molecule under milder conditions and with greater control over the substitution pattern, as demonstrated in the synthesis of other complex pyrazoles. mdpi.com

Synthetic Strategy Traditional Approach Potential Novel Approach Key Advantages of Novel Approach
Reaction Type Stepwise cyclocondensationOne-pot multicomponent reaction (MCR) or Transition-metal catalyzed cyclizationStep and atom economy, reduced waste, operational simplicity. nih.gov
Starting Materials Hydrazine and a pre-functionalized β-ketonitrile.Simpler, readily available precursors (e.g., hydrazine, a C3-synthon, a sulfur source).Lower cost of starting materials, increased molecular diversity potential.
Catalysis Often stoichiometric acid or base.Heterogeneous catalysts, recyclable transition-metal catalysts. mdpi.comCatalyst recyclability, milder reaction conditions, enhanced regioselectivity. mdpi.comresearchgate.net
Reaction Conditions Often requires elevated temperatures and organic solvents.Room temperature reactions, use of alternative energy sources (microwaves, ultrasound). nih.govresearchgate.netReduced energy consumption, shorter reaction times. nih.gov

Exploration of Undiscovered Functionalization Pathways

The this compound scaffold possesses multiple sites for further chemical modification, including the N1-H of the pyrazole ring, the C3-H, the amino group at C5, and the methylsulfanyl group at C4. While reactions at the amino group are common for building fused heterocyclic systems, future research should focus on the largely unexplored direct functionalization of the pyrazole core. nih.govresearchgate.net

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized substrates. rsc.orgrsc.org For this specific molecule, research should investigate:

N1-H Functionalization: Alkylation, arylation, or acylation at the N1 position can significantly modulate the electronic properties and biological activity of the resulting compounds. This is a standard yet crucial pathway for generating diverse libraries of derivatives.

C3-H Functionalization: The C3 position represents a prime target for regioselective C-H activation. Transition-metal-catalyzed reactions, such as direct arylation, alkylation, or amination, could be explored. rsc.orgresearchgate.net The directing capabilities of the existing N-H and amino groups could be leveraged to achieve high regioselectivity at this site.

Oxidation of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxide (B87167) or sulfone analogues. These transformations would drastically alter the electronic and steric profile of the molecule, potentially leading to new pharmacological properties.

Functionalization via the Amino Group: Beyond its use in constructing fused rings, the amino group can be used to direct ortho C-H functionalization or can be transformed into other functionalities, such as through diazotization reactions, opening up a wide array of synthetic possibilities.

Reaction Site Potential Functionalization Reagents/Catalysts Potential Outcome
N1 Position N-Arylation, N-AlkylationAryl halides with Cu or Pd catalysts; Alkyl halides with a base.Introduction of diverse substituents to modulate solubility and biological interactions.
C3 Position C-H Arylation/AlkylationPd, Ru, or Rh catalysts with appropriate coupling partners. rsc.orgFormation of new C-C bonds to build molecular complexity. researchgate.net
C5-NH2 Group Acylation, SulfonylationAcid chlorides, sulfonyl chlorides. mdpi.comFormation of amides and sulfonamides, common pharmacophores.
C4-SMe Group OxidationOxidizing agents (e.g., m-CPBA, H₂O₂).Generation of sulfoxide and sulfone derivatives with altered electronic properties.

Advanced Computational Studies on Reaction Mechanisms and Properties

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. eurasianjournals.com For this compound, advanced computational studies are essential for a comprehensive understanding of its properties and reactivity.

Future research should employ methods like Density Functional Theory (DFT) to investigate several key aspects: researchgate.net

Tautomerism: Pyrazoles, particularly N-unsubstituted ones, can exist in different tautomeric forms. nih.gov Computational studies can accurately predict the relative stabilities of the possible tautomers of this compound in various environments (gas phase, different solvents), which is crucial for understanding its reactivity.

Reaction Mechanisms: DFT calculations can elucidate the transition states and energy barriers for the proposed synthetic and functionalization reactions. researchgate.net This insight can help optimize reaction conditions, predict regioselectivity, and explain experimentally observed outcomes. For example, modeling C-H activation at the C3 position could reveal the most effective catalytic system.

Molecular Properties: Key electronic properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and bond dissociation energies can be calculated. researchgate.netresearchgate.net These properties are fundamental to predicting the molecule's reactivity, antioxidant potential, and sites susceptible to nucleophilic or electrophilic attack.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological targets, complementing the static picture provided by DFT. eurasianjournals.com

Computational Method Area of Investigation Predicted Information Impact on Research
Density Functional Theory (DFT) Tautomeric StabilityRelative energies of different tautomers in various media. nih.govPredicts the dominant reactive species, guiding synthesis design.
DFT Reaction PathwaysTransition state structures and activation energies for functionalization reactions. researchgate.netRational optimization of reaction conditions (catalyst, temperature).
DFT Electronic PropertiesHOMO/LUMO energies, electrostatic potential maps, atomic charges. researchgate.netUnderstanding of reactivity, nucleophilicity, and electrophilicity.
Molecular Dynamics (MD) Conformational AnalysisExploration of the conformational landscape and flexibility. eurasianjournals.comInsights into how the molecule might bind to a biological target.

Integration into Emerging Green Chemistry Principles

The future of chemical synthesis is inextricably linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use environmentally benign substances. researchgate.netcitedrive.com The synthesis and functionalization of this compound provide numerous opportunities for the integration of these principles.

Key areas for future research include:

Use of Green Solvents: Shifting from traditional volatile organic compounds (VOCs) to greener alternatives like water, ethanol (B145695), or ionic liquids can drastically reduce the environmental impact of synthetic processes. researchgate.netthieme-connect.com Research has already shown the feasibility of synthesizing pyrazole derivatives in aqueous media. thieme-connect.comacs.org

Development of Recyclable Catalysts: Employing heterogeneous or magnetically separable catalysts can simplify product purification and allow for the reuse of the catalyst, aligning with the principles of atom economy and waste reduction. nih.govresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are energy-efficient techniques that can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.govnih.gov Applying these technologies to the synthesis and functionalization of the target pyrazole is a promising research direction.

Atom Economy: Designing synthetic routes, such as the aforementioned multicomponent reactions, that maximize the incorporation of starting material atoms into the final product is a fundamental goal of green chemistry.

Green Chemistry Principle Conventional Method Proposed Green Alternative Environmental/Efficiency Benefit
Solvent Volatile organic solvents (e.g., DMF, acetone). tandfonline.comWater, ethanol, water-ethanol mixtures, or solvent-free conditions. thieme-connect.comtandfonline.comReduced pollution, lower toxicity, improved safety.
Catalysis Stoichiometric, non-recyclable reagents.Heterogeneous catalysts, biocatalysts, or recyclable organocatalysts. mdpi.comresearchgate.netMinimized waste, simplified purification, catalyst reuse.
Energy Conventional heating (oil baths).Microwave irradiation, ultrasonic energy. nih.govnih.govReduced energy consumption, faster reaction rates, higher yields.
Process Multi-step synthesis with purification at each stage.One-pot or tandem reactions. nih.govFewer unit operations, less waste generation, time and resource savings.

Q & A

Q. What synthetic routes are commonly employed for 4-(methylsulfanyl)-1H-pyrazol-5-amine, and what intermediates are critical?

Answer: Synthesis typically involves cyclocondensation of β-ketonitriles with hydrazine derivatives, followed by functionalization. Key steps include:

  • Cyclization: Reaction of 3-oxopropanenitrile derivatives with substituted hydrazines (e.g., tetrahydrofuran-3-yl hydrazine) under acidic conditions (AcOH, 80°C) to form the pyrazole core .
  • S-Methylation: Alkylation using methyl iodide in alkaline media to introduce the methylsulfanyl group at position 4 .

Table 1: Representative Synthetic Approaches

Starting MaterialReaction ConditionsKey IntermediateYield (%)Reference
2-(Methylsulfanyl)pyrimidin-4-ylCycloaddition with hydrazinePyrazole-5-amine coreN.R.
Methyl iodideAlkaline alkylationS-Methylated derivativeN.R.

N.R. = Not reported. Regiochemical outcomes are confirmed via X-ray crystallography .

Q. How is X-ray crystallography utilized to resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction with SHELXL refinement ( ) is standard for determining molecular geometry, hydrogen bonding, and absolute configuration. Key parameters from recent studies:

Table 2: Crystallographic Data for Selected Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)R FactorReference
Racemic N-methyl derivativeP21/n15.740410.151518.96440.043
(R)-EnantiomerP2121215.4797.121711.78020.041

Hydrogen-bonding networks (e.g., N–H···N interactions) and π-stacking significantly influence crystal packing .

Advanced Research Questions

Q. How can regioselectivity challenges in polysubstituted pyrazole synthesis be addressed?

Answer: Regiochemical control strategies include:

  • Electronic Effects: Electron-withdrawing groups on β-ketonitriles direct cyclization to specific positions .
  • Steric Guidance: Bulky substituents on hydrazines (e.g., tetrahydrofuran-3-yl) favor desired regioisomers .
  • Validation: Combined 2D NMR (HSQC, HMBC) and X-ray analysis resolve ambiguities. For example, X-ray confirmed exclusive formation of 4-pyrimidinyl isomers despite potential regioisomerism .

Case Study: In N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, steric hindrance from the tetrahydrofuran group dictated regioselectivity .

Q. What computational methods predict electronic properties for materials science applications?

Answer: Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates:

  • HOMO/LUMO energies (bandgap ~4.2 eV for parent compound)
  • Electrostatic potential maps for charge distribution analysis

Table 3: DFT-Calculated Properties

DerivativeHOMO (eV)LUMO (eV)Dipole Moment (D)Reference
Parent compound-6.12-1.873.82
N-Methylated analog-5.98-1.754.15

These properties correlate with explosive performance (detonation velocity >9000 m/s in related compounds) .

Q. How should biological activity assays be designed for kinase inhibition studies?

Answer: Key protocols include:

  • Target Selection: Fluorescence polarization assays for kinases (e.g., Src, p38 MAPK) .
  • Dose-Response: 8-point dilution series (0.1 nM–100 μM) in triplicate.
  • Controls: Staurosporine (positive control, IC50 = 0.8 nM against Src) .

Table 4: Bioactivity Data for Pyrazole Derivatives

DerivativeIC50 (nM) SrcIC50 (nM) p38αSelectivity Index
4-(4-Fluorophenyl)-3-(pyridin-4-yl)14.7>10,000>680
N-Methylated variant9.3>10,000>1,075

Structural modifications at N1 and C4 positions dramatically alter kinase selectivity .

Methodological Notes

  • SHELX Refinement: Critical for resolving disorder and hydrogen bonding in crystallography .
  • Chiral Separation: Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .
  • Safety: Handle methylsulfanyl derivatives in fume hoods due to potential sulfur byproduct volatility .

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